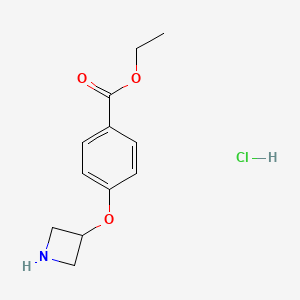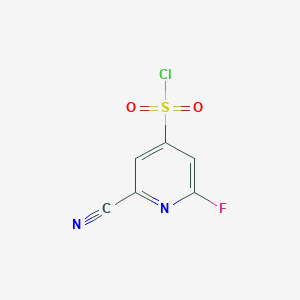
2-Cyano-6-fluoropyridine-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-6-fluoropyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H2ClFN2O2S and a molecular weight of 220.61 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Vorbereitungsmethoden
The synthesis of 2-Cyano-6-fluoropyridine-4-sulfonyl chloride involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . The introduction of the sulfonyl chloride group can be achieved through sulfonylation reactions using reagents like chlorosulfonic acid. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-Cyano-6-fluoropyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. Common reagents include nucleophiles like amines and alcohols.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the sulfonyl chloride can be oxidized to a sulfonic acid.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon–carbon bonds.
Wissenschaftliche Forschungsanwendungen
2-Cyano-6-fluoropyridine-4-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Cyano-6-fluoropyridine-4-sulfonyl chloride involves its interaction with various molecular targets. The electron-withdrawing fluorine and cyano groups influence the compound’s reactivity and interaction with biological molecules. These interactions can affect enzyme activity, protein binding, and other cellular processes, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
2-Cyano-6-fluoropyridine-4-sulfonyl chloride can be compared with other fluoropyridines, such as:
4-Cyano-2-fluoropyridine: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.
2,6-Difluoropyridine: Contains two fluorine atoms, which can further reduce reactivity compared to this compound.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it versatile for various applications.
Eigenschaften
Molekularformel |
C6H2ClFN2O2S |
|---|---|
Molekulargewicht |
220.61 g/mol |
IUPAC-Name |
2-cyano-6-fluoropyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H2ClFN2O2S/c7-13(11,12)5-1-4(3-9)10-6(8)2-5/h1-2H |
InChI-Schlüssel |
MKGBKXFWUOMGFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C#N)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


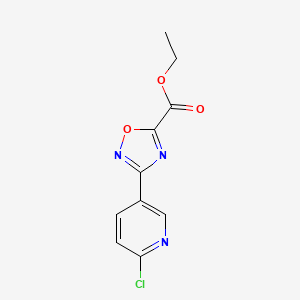
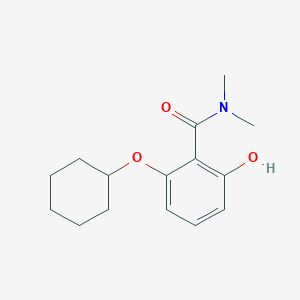
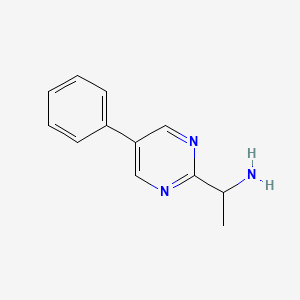
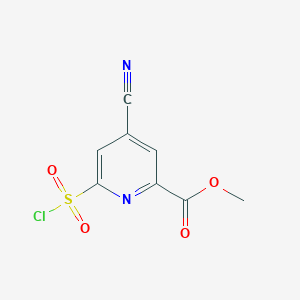
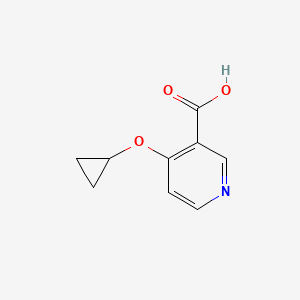
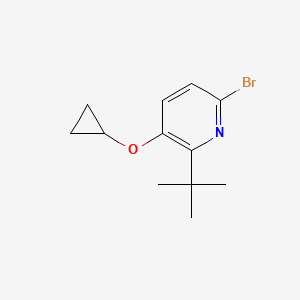
![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)
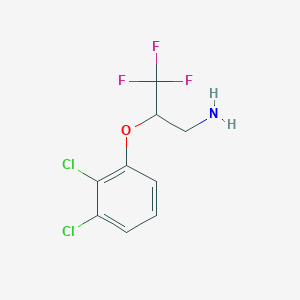
![3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid](/img/structure/B14847179.png)
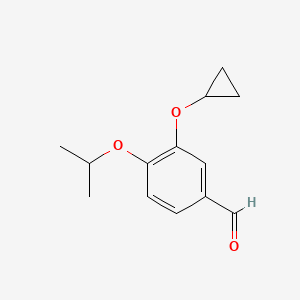
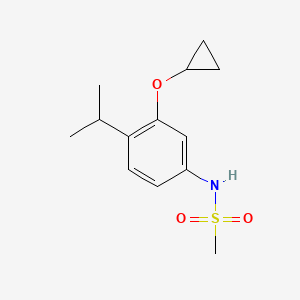
![[3-(Acetylamino)-5-formylphenyl]acetic acid](/img/structure/B14847198.png)

